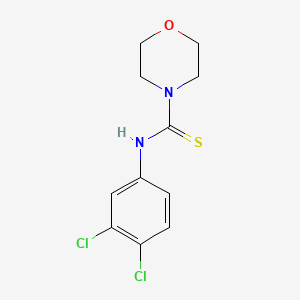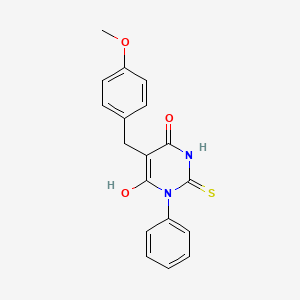![molecular formula C19H16N2O4 B5860347 3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)
3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, commonly known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biological effects.
作用机制
The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the chloride channel and prevents chloride ions from passing through the channel. This results in the inhibition of chloride currents and the depolarization of the cell membrane. NPPB has been shown to inhibit both inward and outward chloride currents.
Biochemical and Physiological Effects
NPPB has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. NPPB has also been shown to inhibit the migration and invasion of cancer cells. In addition, NPPB has been shown to inhibit the contraction of smooth muscle cells and reduce airway hyperresponsiveness in animal models of asthma. NPPB has also been shown to reduce the infarct size and improve cardiac function in animal models of myocardial infarction.
实验室实验的优点和局限性
NPPB has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been shown to have various biological effects. NPPB is also relatively easy to synthesize and is commercially available. However, NPPB has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels and transporters. In addition, NPPB has poor solubility in aqueous solutions, which can limit its use in some experiments.
未来方向
There are several future directions for the research on NPPB. One direction is to investigate the structure-activity relationship of NPPB and develop more potent and selective inhibitors of chloride channels. Another direction is to investigate the role of NPPB in various physiological and pathological processes, such as cancer, asthma, and cardiovascular diseases. Furthermore, the use of NPPB in drug discovery and development should be explored, as it has the potential to be a novel therapeutic agent for various diseases.
Conclusion
In conclusion, NPPB is a potent inhibitor of chloride channels that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. NPPB has the potential to be a novel therapeutic agent for various diseases, and further research is needed to explore its full potential.
合成方法
The synthesis of NPPB involves several steps. The first step involves the synthesis of 4-nitrobenzaldehyde from nitrobenzene. The second step involves the synthesis of 1-phenyl-1H-pyrrole-2,5-dione from pyrrole and benzaldehyde. The third step involves the synthesis of 3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid from 1-phenyl-1H-pyrrole-2,5-dione and ethyl bromoacetate. The final step involves the hydrolysis of the ester group to obtain NPPB.
科学研究应用
NPPB has been extensively used in scientific research due to its ability to inhibit chloride channels. Chloride channels play a crucial role in various physiological processes, including cell volume regulation, transepithelial transport, and neuronal excitability. NPPB has been shown to inhibit chloride channels in various cell types, including cardiac myocytes, smooth muscle cells, and neurons. NPPB has also been shown to inhibit volume-sensitive chloride channels and calcium-activated chloride channels.
属性
IUPAC Name |
3-[1-(4-nitrophenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)13-11-16-10-12-18(14-4-2-1-3-5-14)20(16)15-6-8-17(9-7-15)21(24)25/h1-10,12H,11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWWFPEXQMGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


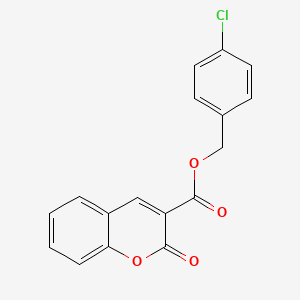
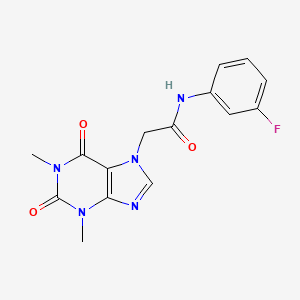

![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)
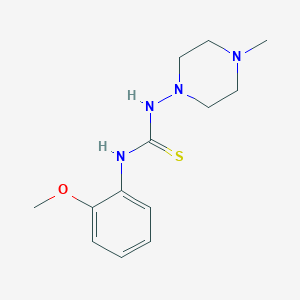
![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
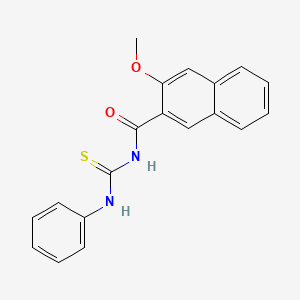
![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)
